Cas no 82121-06-0 (7-Bromoquinolin-4-ol)

7-Bromoquinolin-4-ol structure
7-Bromoquinolin-4-ol structure
Product name:7-Bromoquinolin-4-ol
CAS No:82121-06-0
MF:C9H6BrNO
MW:224.054041385651
MDL:MFCD06659037
CID:60409
PubChem ID:329773558

7-Bromoquinolin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 7-Bromoquinolin-4-ol
    • 7-Bromo-4-hydroxyquinoline
    • 4-Hydroxy-7-bromoquinoline
    • 7-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID
    • 7-Bromo-4-quinolinol (ACI)
    • SCHEMBL1490718
    • 7-bromo-1H-quinolin-4-one;7-Bromo-4-hydroxyquinoline;7-Bromo-4-hydroxyquinoline
    • 7-Bromo-4-quinolinol
    • DTXSID401002481
    • FT-0621366
    • GGCBEWNXEGDQAP-UHFFFAOYSA-N
    • EN300-79432
    • CS-W003315
    • A840254
    • AKOS002683704
    • 4-Quinolinol, 7-bromo-
    • AKOS016007609
    • 7-bromo-1H-quinolin-4-one
    • MFCD06659037
    • 7-Bromo-4-hydroxyquinoline, AldrichCPR
    • SCHEMBL13512629
    • SY007251
    • FS-3535
    • SB71728
    • MFCD19703293
    • AMY342
    • 82121-06-0
    • Z1258992665
    • 7-bromo quinolin-4-ol
    • AB25905
    • 7-Bromo-quinolin-4-ol
    • 7-Bromoquinolin-4(1H)-one
    • J-519143
    • 956268-33-0
    • DB-369549
    • MDL: MFCD06659037
    • Inchi: 1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
    • InChI Key: GGCBEWNXEGDQAP-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(C(=CC=N2)O)=CC=1

Computed Properties

  • Exact Mass: 222.96300
  • Monoisotopic Mass: 222.96328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.705
  • Boiling Point: 370.732°C at 760 mmHg
  • Flash Point: 178.013℃
  • Refractive Index: 1.718
  • PSA: 33.12000
  • LogP: 2.70290

7-Bromoquinolin-4-ol Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xn
  • Storage Condition:Inert atmosphere,Room Temperature

7-Bromoquinolin-4-ol PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM116866-25g
7-Bromo-4-hydroxyquinoline
82121-06-0 97%
25g
$134 2024-07-23
abcr
AB213717-10 g
7-Bromo-4-quinolinol, 95%; .
82121-06-0 95%
10g
€210.40 2022-06-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044229-1g
7-Bromoquinolin-4-ol
82121-06-0 97%
1g
¥82.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044229-10g
7-Bromoquinolin-4-ol
82121-06-0 97%
10g
¥406.00 2024-07-28
eNovation Chemicals LLC
D509093-500g
7-Bromo-quinolin-4-ol
82121-06-0 97%
500g
$1150 2024-05-24
abcr
AB213717-10g
7-Bromo-4-quinolinol, 95%; .
82121-06-0 95%
10g
€134.10 2024-04-15
Fluorochem
211189-10g
7-Bromoquinolin-4-ol
82121-06-0 95%
10g
£248.00 2022-02-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
BBO000232-1G
7-Bromo-4-hydroxyquinoline
82121-06-0
1g
¥3719.09 2023-11-10
TRC
B278505-1g
7-Bromoquinolin-4-ol
82121-06-0
1g
$ 90.00 2022-06-07
Apollo Scientific
OR309241-1g
7-Bromo-4-hydroxyquinoline
82121-06-0 97+%
1g
£17.00 2025-03-21

7-Bromoquinolin-4-ol Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 1 h, reflux; reflux → rt
1.2 rt; 2 h, reflux
2.1 Solvents: Diphenyl ether ;  5 min, 225 °C
Reference
Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity
Hwang, Jong Yeon; et al, Journal of Medicinal Chemistry, 2011, 54(20), 7084-7093

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Diphenyl ether ;  rt → 230 °C; 150 min, 230 °C
Reference
Syntheses of 4-(1H)-quinolones and the brominated or methoxy substituted derivatives
Ma, Menglin; et al, Youji Huaxue, 2013, 33(2), 378-382

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  rt → 93 °C; 150 - 210 min, 93 °C
2.1 Solvents: Diphenyl ether ;  rt → 230 °C; 150 min, 230 °C
Reference
Syntheses of 4-(1H)-quinolones and the brominated or methoxy substituted derivatives
Ma, Menglin; et al, Youji Huaxue, 2013, 33(2), 378-382

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Diphenyl ether ;  5 min, 225 °C
Reference
Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity
Hwang, Jong Yeon; et al, Journal of Medicinal Chemistry, 2011, 54(20), 7084-7093

Synthetic Circuit 5

Reaction Conditions
Reference
Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines
Lin, Ai Jeng; et al, Journal of Medicinal Chemistry, 1978, 21(3), 268-72

Synthetic Circuit 6

Reaction Conditions
Reference
Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines
Lin, Ai Jeng; et al, Journal of Medicinal Chemistry, 1978, 21(3), 268-72

7-Bromoquinolin-4-ol Raw materials

7-Bromoquinolin-4-ol Preparation Products

7-Bromoquinolin-4-ol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82121-06-0)7-Bromoquinolin-4-ol
Purity:99%
Quantity:100g
Price ($):386.0